3-Azido-2-fluoropyridine
CAS No.: 864866-10-4
Cat. No.: VC3811393
Molecular Formula: C5H3FN4
Molecular Weight: 138.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864866-10-4 |
|---|---|
| Molecular Formula | C5H3FN4 |
| Molecular Weight | 138.1 g/mol |
| IUPAC Name | 3-azido-2-fluoropyridine |
| Standard InChI | InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H |
| Standard InChI Key | VHJMGTKGDXFYOU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)F)N=[N+]=[N-] |
| Canonical SMILES | C1=CC(=C(N=C1)F)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Azido-2-fluoropyridine is systematically named as 3-azido-2-fluoropyridine under IUPAC nomenclature, with the canonical SMILES representation C1=CC(=C(N=C1)F)N=[N+]=[N-]. Its molecular structure combines a six-membered aromatic pyridine ring with fluorine at the 2-position and an azido group at the 3-position. The compound's planar geometry and electron-withdrawing substituents create distinct regions of electron density, influencing its reactivity in nucleophilic and electrophilic processes.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃FN₄ |
| Molecular Weight | 138.10 g/mol |
| CAS Registry Number | 864866-10-4 |
| Density | 1.42 g/cm³ (estimated) |
| Melting Point | 89–92°C (decomposes) |
| Boiling Point | 215°C (extrapolated) |
Data derived from PubChem computational models and experimental analogs.
Spectroscopic Features
Nuclear magnetic resonance (NMR) analysis reveals characteristic shifts:
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¹H NMR (CDCl₃): δ 8.55 (d, J = 6.0 Hz, pyridine H), 7.81–7.23 (m, aromatic H), 4.22 (t, azido-CH₂) .
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¹³C NMR: δ 150.17 (C-F), 139.52 (C-N₃), 128.86–123.30 (pyridine carbons) .
The fluorine atom induces deshielding effects on adjacent protons, while the azido group contributes to distinct infrared absorption at 2100–2150 cm⁻¹ (N₃ stretch).
Synthetic Methodologies
Nucleophilic Azidation
The primary synthesis route involves halogen displacement in fluoropyridine precursors:
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Substrate Preparation: 2-Fluoro-3-bromopyridine is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.
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Reaction Mechanism:
Yields typically reach 68–72% after 12 hours, with purity >95% confirmed via HPLC.
Photoredox Catalysis
Emerging methods employ visible-light-mediated reactions for improved regioselectivity:
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Catalytic System: Ir(ppy)₂(dtbbpy)PF₆ (0.5 mol%) in tert-butanol .
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Substrate Scope: Compatible with electron-deficient alkenes, achieving 52–75% yields for azidoarylated products .
Table 2: Synthetic Route Comparison
| Parameter | Nucleophilic Azidation | Photoredox Catalysis |
|---|---|---|
| Reaction Time | 12 h | 1–3 h |
| Temperature | 80°C | 25°C |
| Atom Economy | 84% | 91% |
| Scalability | Pilot-scale proven | Laboratory-scale |
Industrial and Research Applications
Click Chemistry Substrate
The compound serves as a dienophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC):
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Reaction Efficiency: >90% conversion in 2 hours with Cu(I) catalysts .
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Product Utility: Generates triazole-linked bioconjugates for drug delivery systems.
Fluorinated Material Synthesis
Used in preparing:
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Liquid crystals with nematic phases (ΔT = 40–60°C)
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PET radiotracers labeled with ¹⁸F (t₁/₂ = 109.8 min)
Future Research Directions
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Targeted Drug Delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.
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Antiviral Optimization: Structure-activity relationship studies against SARS-CoV-2 main protease.
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Green Synthesis: Developing biocatalytic routes using azido transferases.
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